Diethyl 1-phenylcyclopropane-1,2-dicarboxylate

Regioselective hydrolysis β-Amino acid synthesis Curtius rearrangement

Researchers requiring regioselective monosaponification cannot substitute the 1,1-diester regioisomer. This 1-phenyl-1,2-cyclopropanedicarboxylate core enables stereospecific synthesis of conformationally restricted β-ACCs and phenyl azabicyclohexane analgesics (bicifadine analogs). - **Key differentiator:** 1,2-arrangement permits selective monoester hydrolysis - inaccessible from 1,1-dicarboxylates. - **Application:** Direct precursor for Curtius rearrangement to cis-1-aryl-2-aminocyclopropanecarboxylic esters. - **Supply:** ≥98% purity crystalline solid. Immediate shipment for SAR studies.

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
CAS No. 731-06-6
Cat. No. B3281205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1-phenylcyclopropane-1,2-dicarboxylate
CAS731-06-6
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC
InChIInChI=1S/C15H18O4/c1-3-18-13(16)12-10-15(12,14(17)19-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
InChIKeySVVWPXSXQNBLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1-Phenylcyclopropane-1,2-Dicarboxylate: Chemical Profile and Identity


Diethyl 1-phenylcyclopropane-1,2-dicarboxylate (CAS 731-06-6) is a 1,2-diester cyclopropane derivative with molecular formula C₁₅H₁₈O₄ and a molecular weight of 262.30 g/mol . It is characterized by a phenyl substituent at the C1 position and two ethoxycarbonyl groups at the C1 and C2 positions of the cyclopropane ring, distinguishing it from regioisomeric 1,1-dicarboxylate analogs . The compound is commercially available as a white crystalline solid with typical purity specifications of ≥95% (some suppliers offer ≥98% ), and is primarily utilized as a synthetic building block or intermediate in medicinal chemistry and agrochemical research .

Why Generic Substitution with Regioisomeric or Mono-Ester Analogs Fails


Generic substitution of diethyl 1-phenylcyclopropane-1,2-dicarboxylate with its 1,1-dicarboxylate regioisomer (CAS 3092-20-4) or the corresponding dimethyl ester (CAS 55221-25-5) is chemically inadvisable because the 1,2-diester substitution pattern is essential for regioselective transformations. The 1,2-arrangement enables selective monosaponification of the sterically less-hindered ester—a reactivity profile not shared by 1,1-dicarboxylates—making it a privileged scaffold for synthesizing conformationally restricted β-aminocyclopropanecarboxylates (β-ACCs) [1]. Furthermore, the 1-phenyl-1,2-dicarboxylate core is a documented precursor to phenyl azabicyclohexane analgesics (e.g., bicifadine analogs), a synthetic route that is structurally inaccessible from 2-phenyl or 1,1-diester cyclopropane isomers [2].

Quantitative Differentiation from Closest Cyclopropane Analogs


Regioselective Monosaponification Enabled by 1,2-Dicarboxylate Architecture

Starting from 1-aryl-cyclopropane-1,2-dicarboxylates, regioselective monosaponification with NaOH/MeOH selectively cleaves the least sterically hindered ester group, yielding 2-aryl-cyclopropane-1-carboxylic acid monoesters. This transformation is essential for subsequent Curtius rearrangement to β-aminocyclopropanecarboxylates (β-ACCs). In contrast, cyclopropane-1,1-dicarboxylates lack this differential steric environment and do not exhibit the same regioselective hydrolysis profile [1].

Regioselective hydrolysis β-Amino acid synthesis Curtius rearrangement

Precursor to Phenyl Azabicyclohexane Analgesic Candidates

Racemic cis-1-substituted phenyl-1,2-cyclopropanedicarboxylic acids (the hydrolyzed form of the target diester) are explicitly claimed as intermediates for synthesizing substituted phenyl azabicyclohexanes, a compound class with demonstrated anxiolytic and analgesic activity. The patent literature documents a resolution process using (+)- or (-)-α-(1-naphthyl)-ethylamine to isolate single enantiomers, confirming that both the 1,2-dicarboxylate connectivity and the cis relative stereochemistry are structurally required for downstream pharmaceutical relevance [1].

Analgesic intermediates Phenyl azabicyclohexane Stereochemical resolution

Bioisosteric Activity Ranking: 1-Phenyl vs. 2-Phenyl Cyclopropane Carboxylates

In a comparative bioisosterism study, 1-phenylcyclopropane carboxylate esters, 2-phenylcyclopropane carboxylate esters, and cinnamic acid esters were evaluated for local anesthetic activity (goldfish overturn assay) and acetylcholinesterase inhibition. The relative order of activity was: cinnamic acid esters ≈ 2-phenylcyclopropane carboxylate esters > 1-phenylcyclopropane carboxylate esters [1]. This demonstrates that the position of the phenyl substituent on the cyclopropane ring materially affects biological activity, with the 1-phenyl isomer exhibiting lower potency than the 2-phenyl counterpart in these assays. Note: this study examined monocarboxylate esters, not the 1,2-dicarboxylate target compound; extrapolation to the dicarboxylate series should be done cautiously.

Local anesthetic Bioisosterism Acetylcholinesterase inhibition

Ester Group Identity: Diethyl vs. Dimethyl in Enzymatic Hydrolysis

Pig liver esterase (PLE) hydrolyzes substituted cyclopropane-1,2-dicarboxylates with varying stereoselectivity depending on the ester alkyl group and substitution pattern. For rac-3-phenylcyclopropane-1,2-dicarboxylates, the diethyl ester (compound 7a in the study) is explicitly reported alongside dimethyl and other ester variants. While specific enantiomeric excess (ee) or E-values for the diethyl substrate were not extracted from the accessible record, the study establishes that ester identity modulates PLE stereoselectivity: C₂-symmetric or pseudo-C₂-symmetric cyclopropanes generally give decreased selectivity (E < 10) [1]. This implies that the diethyl ester may offer a different stereochemical outcome compared to the dimethyl analog under identical enzymatic conditions.

Enzymatic hydrolysis Stereoselectivity Pig liver esterase

Scientifically Justified Applications Based on Comparative Evidence


Synthesis of β-ACC Building Blocks via Curtius Rearrangement

The 1-aryl-cyclopropane-1,2-dicarboxylate scaffold, including the diethyl ester, is the established starting material for synthesizing β-ACC derivatives through regioselective monosaponification followed by Curtius rearrangement. This route provides access to cis-1-aryl-2-aminocyclopropanecarboxylic esters, which serve as valuable building blocks for β-peptides and conformationally constrained amino acid analogs. The 1,2-diester arrangement is mechanistically required for this transformation; 1,1-dicarboxylate regioisomers cannot replicate the regioselective hydrolysis step [1].

Precursor for Bicifadine-Analog Analgesic Candidates

The cis-1-phenyl-1,2-cyclopropanedicarboxylate core is a patented intermediate for synthesizing substituted phenyl azabicyclohexanes, a class of non-opioid analgesics with combined serotonin-norepinephrine-dopamine reuptake inhibition. The diethyl ester serves as a protected form of the dicarboxylic acid intermediate; resolution of the racemic diacid into single enantiomers enables stereospecific elaboration to enantiopure azabicyclohexane drug candidates. This synthetic pathway is structurally inaccessible from 2-phenylcyclopropane or 1,1-dicarboxylate isomers [2].

Enzymatic Desymmetrization with Pig Liver Esterase

The diethyl ester is a documented substrate for PLE-catalyzed stereoselective hydrolysis, offering a potential route to enantiomerically enriched cyclopropane monoesters. Although the selectivity for the diethyl substrate is modest (class-wide E < 10 for pseudo-C₂-symmetric cyclopropanes), the reaction establishes a platform for exploring ester-group-dependent stereochemical outcomes. Researchers investigating enzymatic kinetic resolution of cyclopropane dicarboxylates should evaluate both diethyl and dimethyl esters to identify the ester group providing optimal enantioselectivity for their specific substitution pattern [1].

Comparative Bioisostere Screening in CNS Pharmacology

When cyclopropane ring systems are evaluated as bioisosteres for vinyl groups in CNS-active compounds, the position of the phenyl substituent significantly impacts biological activity. The 1-phenylcyclopropane carboxylate series showed lower local anesthetic potency than the 2-phenyl series. The diethyl 1-phenyl-1,2-dicarboxylate can serve as a versatile intermediate for preparing 1-phenylcyclopropane-derived test compounds for structure-activity relationship (SAR) studies, enabling direct comparison with the 2-phenyl regioisomeric series in target-specific assays [3].

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